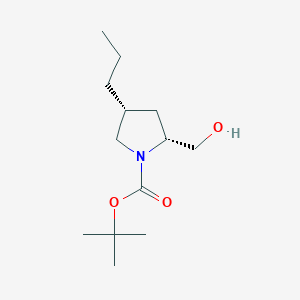![molecular formula C14H13F3N4S2 B13351632 3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a complex heterocyclic compound. It features a triazolo-thiadiazole core, which is known for its diverse pharmacological activities. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves the following steps:
Formation of the Triazole Ring: This is achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide.
Introduction of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It binds to the active sites of enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site.
Disruption of Membrane Integrity: In antifungal applications, it disrupts the integrity of fungal cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a similar mechanism of action.
Trazodone: A triazole derivative used as an antidepressant.
Uniqueness
Isopropyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is unique due to its combination of a triazolo-thiadiazole core with a trifluoromethyl group, which enhances its chemical stability and biological activity
Eigenschaften
Molekularformel |
C14H13F3N4S2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-(propan-2-ylsulfanylmethyl)-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13F3N4S2/c1-8(2)22-7-11-18-19-13-21(11)20-12(23-13)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
ZGMZLURZBMMNRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


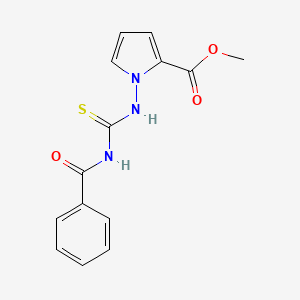
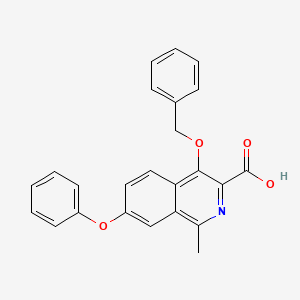
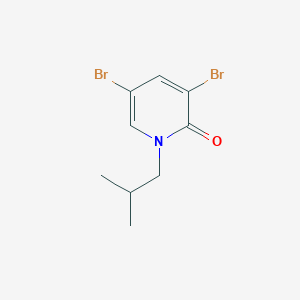
![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
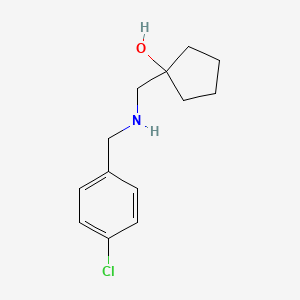
![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
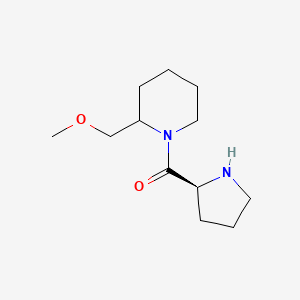
![3-([1,4'-Bipiperidin]-1'-yl)propanoic acid](/img/structure/B13351585.png)
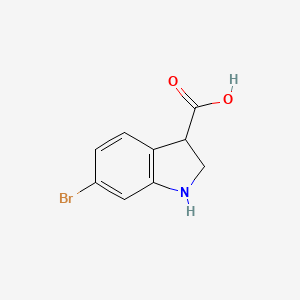
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)
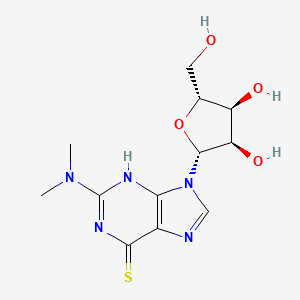
![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
